molecular formula C8H9BF2O4 B8208892 2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid

2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid

Cat. No.: B8208892
M. Wt: 217.96 g/mol
InChI Key: RSESQJCMPOFWCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid typically involves the reaction of 2,6-difluoro-3-(methoxymethoxy)phenylboronic acid with appropriate reagents under controlled conditions . One common method involves the use of boronic acid derivatives and palladium-catalyzed cross-coupling reactions . The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, boronates, and substituted phenylboronic acids .

Scientific Research Applications

2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-3-methoxyphenylboronic acid
  • 2,6-Difluoro-3-methylphenylboronic acid
  • 2,6-Difluoro-3-hydroxyphenylboronic acid

Uniqueness

2,6-Dfluoro-3-(methoxymethoxy)phenylboronic acid is unique due to the presence of both fluorine atoms and a methoxymethoxy group, which enhance its reactivity and stability in various chemical reactions. This makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions compared to its analogs .

Properties

IUPAC Name

[2,6-difluoro-3-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3,12-13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSESQJCMPOFWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OCOC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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